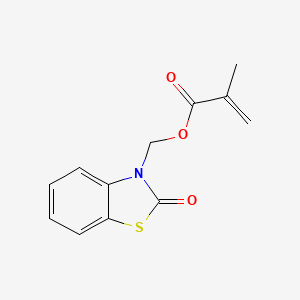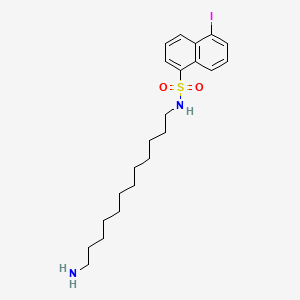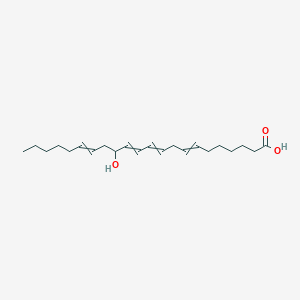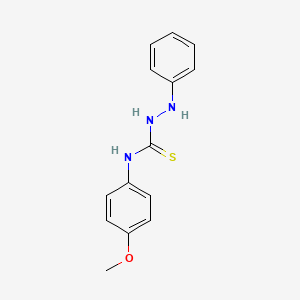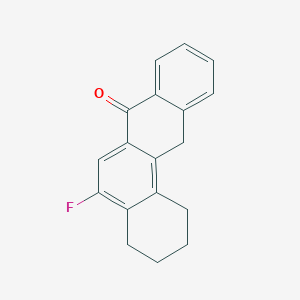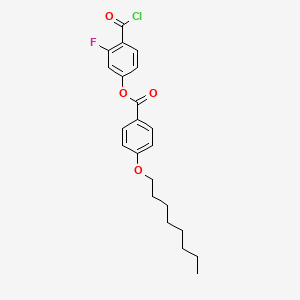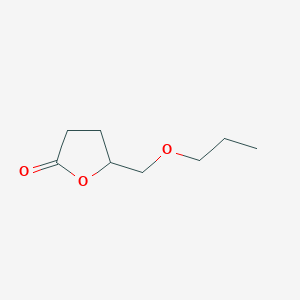
(4,5-Dihydro-1,3-oxazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dihydro-1,3-oxazol-4-yl)methanol is an organic compound that belongs to the oxazoline family It features a five-membered ring containing both nitrogen and oxygen atoms, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-1,3-oxazol-4-yl)methanol typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of 2-aminoethanol with formaldehyde under acidic conditions to form the oxazoline ring . The reaction is usually carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes distillation and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dihydro-1,3-oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazoline ring can be reduced to form amino alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino alcohols.
Substitution: Formation of halides or esters.
Scientific Research Applications
(4,5-Dihydro-1,3-oxazol-4-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4,5-Dihydro-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-4,5-dihydro-1,3-oxazol-5-yl)methanol: Similar structure but with a methyl group at the 2-position.
(4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol: Contains a phenyl group at the 2-position and a methyl group at the 4-position.
(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanol: Similar structure but with a methyl group at the 3-position and an oxazole ring.
Uniqueness
(4,5-Dihydro-1,3-oxazol-4-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
106323-73-3 |
|---|---|
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
4,5-dihydro-1,3-oxazol-4-ylmethanol |
InChI |
InChI=1S/C4H7NO2/c6-1-4-2-7-3-5-4/h3-4,6H,1-2H2 |
InChI Key |
UHUALVWZYFNZSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=CO1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)
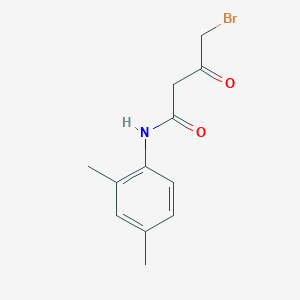

![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
